N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide
Overview
Description
N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized using 2-aminophenol and an appropriate aldehyde or ketone under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the benzoxazole and benzofuran rings.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are used for electrophilic substitution, while nucleophiles like amines and thiols are used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can lead to the formation of carboxylic acids, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide
- 2,3-dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Uniqueness
N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide is unique due to its benzofuran-2-carboxamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzoxazole derivatives and contributes to its specific applications in scientific research.
Properties
IUPAC Name |
N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O3/c1-14-10-11-21-19(12-14)26-24(29-21)17-7-5-8-18(15(17)2)25-23(27)22-13-16-6-3-4-9-20(16)28-22/h3-13H,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFSUZSJSFLHOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C(=CC=C3)NC(=O)C4=CC5=CC=CC=C5O4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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